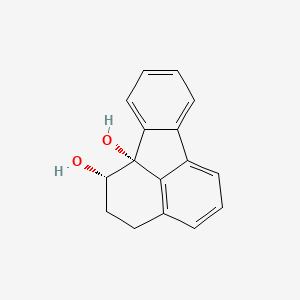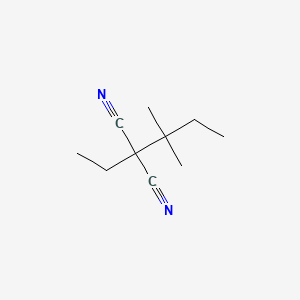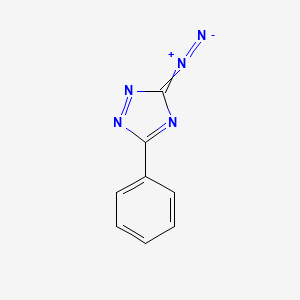![molecular formula C10H19N B14410683 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-47-4](/img/structure/B14410683.png)
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a cyclopenta[b]pyrrole ring structure with three methyl groups attached at positions 1, 6, and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch pyrrole synthesis is a well-known method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method can be adapted to synthesize this compound by selecting suitable starting materials and optimizing the reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes, such as metal-catalyzed cyclization reactions, can enhance the yield and purity of the compound. Additionally, continuous flow synthesis and other modern techniques may be employed to streamline the production process and reduce waste.
化学反応の分析
Types of Reactions
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 1,5,6-trimethyl-octahydrocyclopenta[b]pyrrole While both compounds share a similar core structure, the position and number of methyl groups differ, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
87390-47-4 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-10(2)6-4-8-5-7-11(3)9(8)10/h8-9H,4-7H2,1-3H3 |
InChIキー |
GACUDEJEOBANHT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C1N(CC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


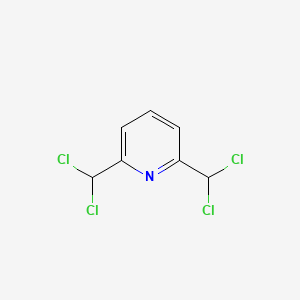
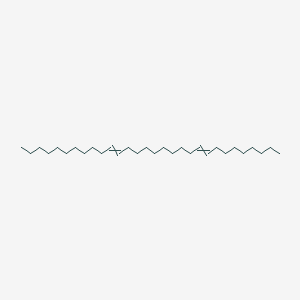
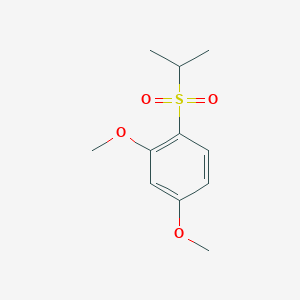
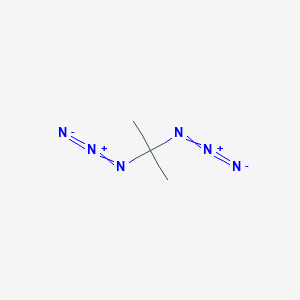
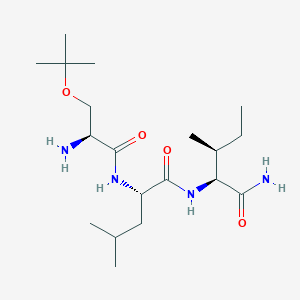

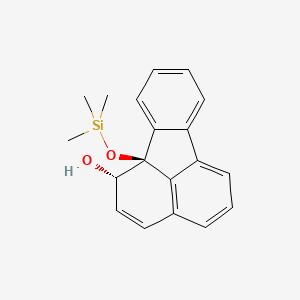
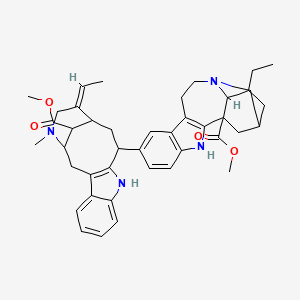
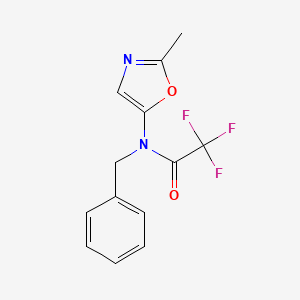
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

